molecular formula C23H19N3O6S B11973093 methyl (2E)-5-(4-methoxyphenyl)-7-methyl-2-(2-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

methyl (2E)-5-(4-methoxyphenyl)-7-methyl-2-(2-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B11973093
M. Wt: 465.5 g/mol
InChI Key: BYXOIAUUFBSDGG-LDADJPATSA-N
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Description

Methyl (2E)-5-(4-methoxyphenyl)-7-methyl-2-(2-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of thiazolopyrimidines This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyrimidine ring, and various functional groups such as methoxy, nitro, and carboxylate

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2E)-5-(4-methoxyphenyl)-7-methyl-2-(2-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step reactions. One common synthetic route includes the condensation of 4-methoxybenzaldehyde with 2-amino-4-methylthiazole to form an intermediate Schiff base. This intermediate is then reacted with ethyl acetoacetate and ammonium acetate under reflux conditions to yield the desired thiazolopyrimidine compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl (2E)-5-(4-methoxyphenyl)-7-methyl-2-(2-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

    Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form more complex structures.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Sodium hydride, alkyl halides.

    Condensation: Aldehydes, ketones, acidic or basic catalysts.

Major Products Formed

    Reduction: Amino derivatives.

    Substitution: Various substituted thiazolopyrimidines.

    Condensation: Complex thiazolopyrimidine derivatives.

Scientific Research Applications

Methyl (2E)-5-(4-methoxyphenyl)-7-methyl-2-(2-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of methyl (2E)-5-(4-methoxyphenyl)-7-methyl-2-(2-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation by binding to their active sites and preventing substrate access.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (2E)-5-(4-methoxyphenyl)-7-methyl-2-(2-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is unique due to its specific combination of functional groups and its thiazolopyrimidine core structure

Properties

Molecular Formula

C23H19N3O6S

Molecular Weight

465.5 g/mol

IUPAC Name

methyl (2E)-5-(4-methoxyphenyl)-7-methyl-2-[(2-nitrophenyl)methylidene]-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C23H19N3O6S/c1-13-19(22(28)32-3)20(14-8-10-16(31-2)11-9-14)25-21(27)18(33-23(25)24-13)12-15-6-4-5-7-17(15)26(29)30/h4-12,20H,1-3H3/b18-12+

InChI Key

BYXOIAUUFBSDGG-LDADJPATSA-N

Isomeric SMILES

CC1=C(C(N2C(=O)/C(=C\C3=CC=CC=C3[N+](=O)[O-])/SC2=N1)C4=CC=C(C=C4)OC)C(=O)OC

Canonical SMILES

CC1=C(C(N2C(=O)C(=CC3=CC=CC=C3[N+](=O)[O-])SC2=N1)C4=CC=C(C=C4)OC)C(=O)OC

Origin of Product

United States

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